molecular formula C10H15FN4 B2371798 {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820579-92-7

{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine

Cat. No. B2371798
CAS RN: 1820579-92-7
M. Wt: 210.256
InChI Key: VSEDSCZDHJPPRI-IUCAKERBSA-N
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Description

Molecular Structure Analysis

The molecular structure of “{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and orientation of these rings can influence the compound’s properties and interactions .


Physical And Chemical Properties Analysis

“{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine” has a molecular weight of 133.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 133.090292168 g/mol. Its topological polar surface area is 23.5 Ų. It has a heavy atom count of 9 .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : Mukaiyama et al. (1976) described the synthesis of carboxamides using amines and carboxylic acids with a pyrimidine derivative, demonstrating the chemical versatility of such compounds (Mukaiyama et al., 1976).
  • Derivative Development : Pivazyan et al. (2019) synthesized derivatives of pyrimidin-4-yl compounds, showing their utility in creating biologically active molecules, particularly as plant growth stimulators (Pivazyan et al., 2019).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with antibacterial and antifungal properties, indicating the potential of pyrimidine derivatives in developing new antimicrobials (Mallikarjunaswamy et al., 2013).
  • Cholinesterase Inhibition : Mohamed et al. (2011) developed 2,4-disubstituted pyrimidine derivatives with cholinesterase and amyloid-β aggregation inhibition properties, suggesting potential applications in treating neurodegenerative diseases (Mohamed et al., 2011).
  • Phosphodiesterase Inhibition : Verhoest et al. (2012) identified a pyrimidine derivative as a selective PDE9A inhibitor, showing potential in treating cognitive disorders (Verhoest et al., 2012).
  • Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) found that pyrimidine-based Schiff bases are effective corrosion inhibitors for mild steel in acidic environments (Ashassi-Sorkhabi et al., 2005).

Chemical Properties and Transformations

  • Biotransformation : Lindgren et al. (2013) explored the biotransformation of aminoisoindole inhibitors, providing insights into the metabolic fate of aryl-pyrimidine-containing compounds (Lindgren et al., 2013).
  • Hydrogen-bond Basicity : Graton et al. (2001) established a scale of hydrogen-bond basicity for secondary amines, including pyrrolidines, contributing to understanding their chemical interactions (Graton et al., 2001).

Miscellaneous Applications

  • Radiotherapy Enhancement : Jung et al. (2019) found that phenylpyrimidine derivatives can act as radiosensitizers, enhancing the effectiveness of radiotherapy in cancer treatment (Jung et al., 2019).

properties

IUPAC Name

1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEDSCZDHJPPRI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1C2=NC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1C2=NC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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